molecular formula C20H28N2O4S B12191989 N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide

N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide

Cat. No.: B12191989
M. Wt: 392.5 g/mol
InChI Key: SKZBGJRPNHSUAV-UHFFFAOYSA-N
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Description

N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Sulfonylation: The sulfonyl group is introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the propanamide group through an amidation reaction with propanoic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, affecting signal transduction pathways.

    Cellular Pathways: Influencing cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide can be compared with other similar compounds, such as:

    4-Amino-N-(3-methoxypropyl)benzenesulfonamide: Similar sulfonamide structure but different functional groups.

    3′-Demethyl-3′-N-[(4-Methylphenyl)Sulfonyl]Azithromycin: A sulfonyl derivative with antibiotic properties.

    N-(3-methoxypropyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide: Similar structural features but different biological activities.

Properties

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide

InChI

InChI=1S/C20H28N2O4S/c1-6-18(23)21-20-19(15(3)16(4)22(20)12-7-13-26-5)27(24,25)17-10-8-14(2)9-11-17/h8-11H,6-7,12-13H2,1-5H3,(H,21,23)

InChI Key

SKZBGJRPNHSUAV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1CCCOC)C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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